molecular formula C18H21NO5 B4892402 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene

1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene

Cat. No. B4892402
M. Wt: 331.4 g/mol
InChI Key: KXAANGFTGJCDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the function of beta-2 adrenergic receptors and their role in various physiological processes.

Mechanism of Action

1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene acts as a selective beta-2 adrenergic receptor antagonist, which means it binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a reduction in the physiological effects mediated by beta-2 adrenergic receptors.
Biochemical and Physiological Effects:
1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene has been shown to have a range of biochemical and physiological effects. It has been shown to reduce bronchodilation in the lungs, decrease cardiac output, and reduce glucose uptake in skeletal muscles. It has also been shown to have anti-inflammatory effects in various tissues.

Advantages and Limitations for Lab Experiments

1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene is a highly selective beta-2 adrenergic receptor antagonist, which makes it an ideal tool for studying the function of these receptors. Its specificity allows researchers to isolate the effects of beta-2 adrenergic receptor activation from other physiological processes. However, its selectivity also means that it may not be suitable for studying the effects of non-selective beta blockers.

Future Directions

There are several future directions for research involving 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene. One area of interest is the role of beta-2 adrenergic receptors in cancer. Recent studies have shown that these receptors may play a role in tumor growth and metastasis, and 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene could be used to investigate this further. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved selectivity and potency. Finally, 1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene could be used in combination with other drugs to investigate potential synergistic effects.

Synthesis Methods

1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene can be synthesized using a series of chemical reactions starting from 4-methyl-2-nitrophenol and 2-methoxyphenol. The synthesis involves the use of various reagents, including sodium hydroxide, potassium carbonate, and benzyl chloride. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene is widely used in scientific research to study the function of beta-2 adrenergic receptors. These receptors are present in various tissues, including the lungs, heart, and skeletal muscles. They play a crucial role in regulating various physiological processes, such as bronchodilation, cardiac output, and glucose metabolism.

properties

IUPAC Name

1-[4-(2-methoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-14-9-10-16(15(13-14)19(20)21)23-11-5-6-12-24-18-8-4-3-7-17(18)22-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAANGFTGJCDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6461759

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